molecular formula C7H3BrN4O4 B1523585 3-Bromo-5,7-dinitro-1H-indazole CAS No. 1082040-56-9

3-Bromo-5,7-dinitro-1H-indazole

Cat. No.: B1523585
CAS No.: 1082040-56-9
M. Wt: 287.03 g/mol
InChI Key: NDRSOQNJXXJCLP-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dinitro-1H-indazole is a brominated and nitro-substituted derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and nitro groups at the 3, 5, and 7 positions of the indazole ring system. It has a molecular formula of C7H3BrN4O4 and a molecular weight of 287.03 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,7-dinitro-1H-indazole typically involves the bromination and nitration of indazole. The process can be carried out using bromine (Br2) and nitric acid (HNO3) under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,7-dinitro-1H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5,7-dinitro-1H-indazole is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: Studying the biological activity of indazole derivatives.

  • Medicine: Investigating potential therapeutic uses in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5,7-dinitro-1H-indazole exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

3-Bromo-5,7-dinitro-1H-indazole is compared with other similar compounds, such as:

  • 3-Chloro-5,7-dinitro-1H-indazole

  • 3-Bromo-5,7-dinitro-2H-indazole

  • 3-Bromo-5,7-dinitrobenzene

These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

3-bromo-5,7-dinitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4O4/c8-7-4-1-3(11(13)14)2-5(12(15)16)6(4)9-10-7/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRSOQNJXXJCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304116
Record name 3-Bromo-5,7-dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-56-9
Record name 3-Bromo-5,7-dinitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,7-dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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